molecular formula C20H16N4O4 B11488943 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline

Cat. No.: B11488943
M. Wt: 376.4 g/mol
InChI Key: UOFATFHRJUKDLZ-UHFFFAOYSA-N
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Description

2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often associated with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling. One common method involves the reaction of 2-methylquinoline with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroquinoline: Shares the quinoline core but lacks the oxadiazole ring.

    4-Nitro-2-methylimidazole: Contains a nitro group and a methyl group but has an imidazole ring instead of a quinoline core.

    7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine: Features a triazole ring and a nitrophenoxy group similar to the target compound.

Uniqueness

2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is unique due to the combination of the quinoline core and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H16N4O4/c1-12-9-14(7-8-18(12)24(25)26)27-11-19-22-20(23-28-19)16-10-13(2)21-17-6-4-3-5-15(16)17/h3-10H,11H2,1-2H3

InChI Key

UOFATFHRJUKDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)[N+](=O)[O-]

Origin of Product

United States

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